molecular formula C12H16N2O4 B1288868 6-(Boc-Aminomethyl)nicotinic acid CAS No. 170097-87-7

6-(Boc-Aminomethyl)nicotinic acid

Cat. No.: B1288868
CAS No.: 170097-87-7
M. Wt: 252.27 g/mol
InChI Key: HPTSHEHNJRDROJ-UHFFFAOYSA-N
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Description

This compound features a nicotinic acid core, which is essential for its biological activity, and a tert-butoxycarbonyl (Boc) protected aminomethyl group, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-Aminomethyl)nicotinic acid typically involves the protection of the aminomethyl group with a Boc group. The general synthetic route includes the following steps:

    Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Nicotinic Acid Derivative: The protected aminomethyl group is then introduced to the nicotinic acid core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(Boc-Aminomethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The nicotinic acid core can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc-protected aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of nicotinic acid.

    Reduction: Reduced forms of the nicotinic acid core.

    Substitution: Substituted derivatives with various functional groups attached to the aminomethyl group.

Scientific Research Applications

6-(Boc-Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways involving nicotinic acid derivatives.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting nicotinic acid receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 6-(Boc-Aminomethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc-protected aminomethyl group enhances the compound’s stability and solubility, allowing it to effectively interact with enzymes and receptors. The nicotinic acid core is known to bind to nicotinic acid receptors, modulating various biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Aminomethyl-nicotinic acid: Lacks the Boc protection, making it less stable and less soluble compared to 6-(Boc-Aminomethyl)nicotinic acid.

    6-(Fmoc-Aminomethyl)nicotinic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc, offering different solubility and stability properties.

    6-(Cbz-Aminomethyl)nicotinic acid: Contains a carbobenzoxy (Cbz) protecting group, which is more stable under acidic conditions but less stable under hydrogenation conditions.

Uniqueness

This compound is unique due to its combination of a nicotinic acid core and a Boc-protected aminomethyl group. This structure provides enhanced stability and solubility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-5-4-8(6-13-9)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTSHEHNJRDROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170097-87-7
Record name 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 6-(tert-butyloxycarbonylaminomethyl)nicotinate from Example G3 (1.56 g, 5.84 mmol) in THF (20 ml) and water (5 ml) was added lithium hydroxide monohydrate (0.37 g, 8.76 mmol). The mixture was stirred at room temperature for 18 h and then concentrated in vacuo. The aqueous residue was acidified by addition of 1M citric acid solution and extracted with chloroform/IPA (3 times). The combined organic extracts were washed with brine, dried over MgSO4, and evaporated in vacuo to give a white solid; yield 1.38 g (94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
0.37 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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